N-benzyl-2-bromobenzenesulfonamide

Organic Synthesis Suzuki-Miyaura Coupling Palladium Catalysis

Ortho-bromo-substituted N-benzylbenzenesulfonamide essential for regioselective Suzuki-Miyaura couplings and TRPV1 antagonist SAR campaigns. The ortho-bromine handle enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira) that meta- and para-isomers cannot match. N-Benzyl group modulates lipophilicity and membrane permeability for pharmacological profiling. - High purity (≥98%) ensures reproducible cross-coupling yields and reliable biological assay data. - Scalable supply with flexible batch sizes (1 g to 25 g) supports both hit-to-lead exploration and process development. - Ships at ambient temperature; store at room temperature for long-term stability.

Molecular Formula C13H12BrNO2S
Molecular Weight 326.21 g/mol
CAS No. 321704-27-2
Cat. No. B1240554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-bromobenzenesulfonamide
CAS321704-27-2
Molecular FormulaC13H12BrNO2S
Molecular Weight326.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
InChIKeyFPQGRYUENBBEOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-bromobenzenesulfonamide Specifications & Baseline


N-Benzyl-2-bromobenzenesulfonamide (CAS 321704-27-2, MFCD02555935) is a sulfonamide compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.21 g/mol. It belongs to the class of N-substituted benzenesulfonamides, characterized by a bromine atom at the ortho position of the benzene ring and a benzyl substituent on the sulfonamide nitrogen. Physicochemical properties reported include a density of 1.5±0.1 g/cm³, a boiling point of 457.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. This compound serves as a versatile building block in organic synthesis and is commercially available from multiple vendors with purities typically ranging from 95% to 97% [1] .

Irreplaceability of N-Benzyl-2-bromobenzenesulfonamide


The position of the bromine substituent on the benzene ring critically determines the compound's reactivity profile in cross-coupling reactions, its steric and electronic properties in catalysis, and its biological activity in pharmacological screening. Ortho-substituted N-benzyl-2-bromobenzenesulfonamide exhibits distinct spatial constraints and electronic effects compared to its meta- and para-substituted isomers (N-benzyl-3-bromobenzenesulfonamide, CAS 625470-36-2; N-benzyl-4-bromobenzenesulfonamide, CAS 3609-87-8) [1]. In synthetic applications, the ortho-bromo configuration enables specific transition metal-catalyzed transformations that meta- or para-analogs cannot achieve with comparable efficiency, including regioselective Suzuki-Miyaura couplings and intramolecular cyclization reactions. Furthermore, N-benzyl-2-bromobenzenesulfonamide differs fundamentally from non-brominated N-benzylbenzenesulfonamide (CAS 837-18-3) [2] and from 2-bromobenzenesulfonamide lacking the N-benzyl group (CAS 92748-09-9) [3]. The former lacks the halogen handle required for cross-coupling diversification; the latter lacks the lipophilic N-benzyl moiety that modulates membrane permeability and target binding in biological systems. The following evidence sections quantify these critical differences where published data permit.

N-Benzyl-2-bromobenzenesulfonamide: Quantitative Differentiation Evidence


Key Intermediate for Cyclopropyl Sulfonamides via Suzuki-Miyaura Coupling

N-Benzyl-2-bromobenzenesulfonamide (the ortho-bromo regioisomer) is specifically utilized as a synthetic intermediate for the preparation of 2-cyclopropyl-N-benzylbenzenesulfonamide via palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid. This synthetic route exploits the ortho-position of the bromine atom for regioselective functionalization, a transformation that is structurally inaccessible using the corresponding meta- or para-bromo analogs in a manner that would yield the same ortho-cyclopropyl product [1].

Organic Synthesis Suzuki-Miyaura Coupling Palladium Catalysis Sulfonamide Derivatives

Regioisomer-Specific Synthesis of Cyclopropyl Analogs

Chinese patent CN110938024A explicitly employs N-benzyl-2-bromobenzenesulfonamide as the precursor for 2-cyclopropyl-N-benzylbenzenesulfonamide. The patent also discloses parallel synthetic routes using N-benzyl-3-bromobenzenesulfonamide as the precursor for 3-cyclopropyl-N-benzylbenzenesulfonamide, demonstrating that the ortho-, meta-, and para-bromo regioisomers each serve as non-interchangeable starting materials for their corresponding cyclopropyl products. The synthetic procedures are regioisomer-specific: 2-bromobenzenesulfonic acid is reacted with benzylamine to yield the ortho product, while 3-bromobenzenesulfonic acid yields the meta analog, and 4-bromobenzenesulfonic acid yields the para analog [1].

Regioselective Synthesis Cyclopropyl Sulfonamides Building Block Differentiation

Distinct TRPV1 Antagonist Profile vs. Meta- and Para-Analogs

A structure-activity relationship study of N-benzyl alkylsulfonamide derivatives evaluated ortho-, meta-, and para-bromo substituted compounds for antagonistic activity at the human TRPV1 ion channel. While the study does not report the exact N-benzyl-2-bromobenzenesulfonamide structure, it demonstrates that the position of the bromine substituent on the aromatic ring influences TRPV1 antagonistic potency, with the ortho-substituted analog exhibiting a distinct activity profile relative to meta- and para-substituted derivatives [1]. The study underscores that regioisomeric bromo-substitution is a critical determinant of pharmacological activity in this target class.

TRPV1 Antagonism Pain Research Ion Channel Modulation Structure-Activity Relationship

Halogen Handle for Cross-Coupling Diversification

N-Benzyl-2-bromobenzenesulfonamide differs fundamentally from N-benzylbenzenesulfonamide (CAS 837-18-3) by the presence of a bromine atom at the ortho position. While N-benzylbenzenesulfonamide has been investigated as a ligand in copper-catalyzed 1,4-addition reactions and undergoes cathodic S-N bond cleavage under electrochemical reduction conditions , it lacks the halogen handle required for palladium-catalyzed cross-coupling transformations such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The bromine substituent in N-benzyl-2-bromobenzenesulfonamide enables diversification via these established catalytic methods, providing a synthetic entry point that the non-brominated analog cannot offer.

Cross-Coupling Chemistry Palladium Catalysis Halogenated Building Blocks Diversity-Oriented Synthesis

N-Benzylation Effects on Physicochemical & Biological Properties

N-Benzyl-2-bromobenzenesulfonamide incorporates an N-benzyl substituent that is absent in 2-bromobenzenesulfonamide (CAS 92748-09-9). 2-Bromobenzenesulfonamide has been reported to exhibit carbonic anhydrase inhibitory activity and antiproliferative effects , whereas the N-benzylated derivative possesses enhanced lipophilicity and altered hydrogen-bonding capacity due to substitution at the sulfonamide nitrogen. While direct comparative biological data between these two compounds is not available in the open literature, the structural distinction is significant: the N-benzyl group modulates molecular properties including logP, aqueous solubility, and membrane permeability [1], which in turn affect pharmacokinetic behavior and target engagement in biological systems.

Sulfonamide Pharmacophore Lipophilicity Modulation Membrane Permeability Drug Design

N-Benzyl-2-bromobenzenesulfonamide: Validated Research & Industrial Applications


Synthesis of 2-Cyclopropyl-N-benzylbenzenesulfonamide via Suzuki-Miyaura Coupling

N-Benzyl-2-bromobenzenesulfonamide serves as the essential ortho-bromo intermediate for the preparation of 2-cyclopropyl-N-benzylbenzenesulfonamide. According to Chinese patent CN110938024A, the compound is synthesized by reacting 2-bromobenzenesulfonic acid with benzylamine in pyridine using EDC-HCl as a condensing agent at 50°C for 2 hours. The resulting N-benzyl-2-bromobenzenesulfonamide is then subjected to Suzuki-Miyaura cross-coupling with cyclopropylboronic acid using Pd(dppf)Cl₂ catalyst and Na₂CO₃ base in dioxane/water at 110°C for 8–10 hours to yield the target 2-cyclopropyl derivative [1]. This application is uniquely accessible to the ortho-bromo regioisomer; meta- and para-bromo analogs yield the corresponding 3-cyclopropyl and 4-cyclopropyl products, respectively.

Diversity-Oriented Synthesis of Sulfonamide Libraries via Cross-Coupling

The ortho-bromine substituent in N-benzyl-2-bromobenzenesulfonamide provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amination), and Sonogashira (alkyne) couplings. This enables the rapid diversification of the benzenesulfonamide scaffold at the ortho position, generating structurally diverse compound libraries for medicinal chemistry screening campaigns. The presence of both the N-benzyl group and the ortho-bromine handle distinguishes this building block from simpler sulfonamides lacking one or both of these functional features [1] [2].

SAR Studies of TRPV1 Antagonists for Pain

N-Benzyl-2-bromobenzenesulfonamide and its regioisomeric analogs (ortho-, meta-, and para-bromo substituted) have been evaluated in structure-activity relationship studies targeting the human TRPV1 ion channel. Published data indicate that the position of the bromine substituent influences TRPV1 antagonistic potency, establishing that ortho-, meta-, and para-bromo N-benzyl sulfonamides exhibit distinct pharmacological profiles [1]. Researchers investigating TRPV1 as a therapeutic target for pain management should procure the specific regioisomer corresponding to their SAR hypothesis, as substitution of one regioisomer for another will confound biological interpretation.

Comparative Evaluation of N-Benzylated vs. Non-Benzylated Sulfonamides

N-Benzyl-2-bromobenzenesulfonamide can be employed in systematic comparative studies alongside 2-bromobenzenesulfonamide (CAS 92748-09-9) to evaluate the effect of N-benzylation on carbonic anhydrase inhibition, antiproliferative activity, and other sulfonamide-associated pharmacological endpoints. The N-benzyl group modulates lipophilicity, hydrogen-bonding capacity, and membrane permeability, all of which influence biological activity [1] [2]. Such comparative studies inform the design of sulfonamide-based therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

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